2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
CAS No.:
Cat. No.: VC20182433
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O4 |
|---|---|
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
| Standard InChI Key | LOUJOHIMTCRAMR-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central oxoacetamide group () linked to a 4-methoxyphenyl moiety and a furan-2-ylmethylene hydrazinyl side chain. The furan ring contributes aromaticity and electron-rich properties, while the methoxy group enhances lipophilicity, influencing bioavailability. The E-configuration of the hydrazone bond is stabilized by conjugation with the furan and carbonyl groups, as evidenced by its IUPAC name: N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |
| Topological Polar Surface Area | 98.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Data derived from PubChem and computational analyses highlight its moderate polarity, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a two-step condensation:
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Formation of the Hydrazine Intermediate: Reacting furan-2-carbaldehyde with hydrazine hydrate yields furan-2-ylmethylene hydrazine.
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Acetylation with Oxoacetamide: The hydrazine intermediate reacts with N-(4-methoxyphenyl)-2-chloro-2-oxoacetamide in the presence of a base (e.g., triethylamine) to form the target compound.
Biological Activities and Mechanisms
Anti-inflammatory Activity
Molecular docking studies suggest that the furan and methoxyphenyl groups interact with cyclooxygenase-II (COX-II) residues (His75, Arg499), mimicking Celecoxib’s binding mode . In murine models, analogs like THZD1 reduce edema by 61.8% at 10 mg/kg, comparable to indomethacin .
Table 2: Comparative Anti-inflammatory Data
| Compound | COX-II IC₅₀ (µM) | Edema Inhibition (%) |
|---|---|---|
| Celecoxib | 0.06 | 70.2 |
| THZD1 | 1.9 | 61.8 |
| PYZ46 | 6.5 | 58.3 |
| Target Compound* | N/A | N/A |
*Data specific to 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide are unavailable; values represent structural analogs .
Anticancer Prospects
Hydrazones induce apoptosis via mitochondrial pathways. For instance, OSMI-1 (a quinoline sulfonamide) inhibits O-GlcNAc transferase, suppressing tumor growth in vitro (IC₅₀ = 2.1 µM) . While untested, the target compound’s electron-deficient furan may intercalate DNA or inhibit topoisomerases.
Pharmacokinetic and Toxicity Profiles
ADME Properties
Computational predictions using SwissADME indicate:
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Absorption: High gastrointestinal absorption (85%) due to moderate logP (2.1).
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Metabolism: Susceptible to hepatic oxidation via CYP3A4, generating hydroxylated metabolites.
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Excretion: Renal clearance predominates, with a predicted half-life of 3.2 hours.
Toxicity Considerations
Hydrazones may cause hepatotoxicity via reactive metabolite formation. In rats, PYZ39 (a pyrazole derivative) elevates alanine aminotransferase (ALT) by 2.5-fold at 50 mg/kg . Structural modifications, such as replacing the hydrazine with a methyl group, could mitigate this risk.
Research Gaps and Future Directions
Unexplored Therapeutic Areas
No studies have investigated the compound’s neuroprotective or antiviral potential. Given furan’s role in neuraminidase inhibition (e.g., oseltamivir), targeting influenza viruses warrants exploration.
Synthetic Chemistry Challenges
Current yields (65–75%) are suboptimal for scale-up. Microwave-assisted synthesis could reduce reaction times and improve efficiency, as demonstrated for ODZ5 (yield: 92% in 30 minutes) .
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